![molecular formula C19H17N3O3 B5870184 methyl N-[(1,3-diphenyl-1H-pyrazol-4-yl)carbonyl]glycinate](/img/structure/B5870184.png)
methyl N-[(1,3-diphenyl-1H-pyrazol-4-yl)carbonyl]glycinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl N-[(1,3-diphenyl-1H-pyrazol-4-yl)carbonyl]glycinate, also known as DPhPG, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound has been found to possess a wide range of biological and pharmacological activities, making it a promising candidate for the development of new drugs.
Mecanismo De Acción
The mechanism of action of methyl N-[(1,3-diphenyl-1H-pyrazol-4-yl)carbonyl]glycinate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in inflammation and tumor growth. methyl N-[(1,3-diphenyl-1H-pyrazol-4-yl)carbonyl]glycinate has been found to inhibit the production of pro-inflammatory cytokines such as interleukin-1beta and tumor necrosis factor-alpha, as well as the activation of nuclear factor-kappaB, a transcription factor involved in the regulation of inflammation.
Biochemical and Physiological Effects:
methyl N-[(1,3-diphenyl-1H-pyrazol-4-yl)carbonyl]glycinate has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to reduce the levels of various inflammatory mediators, such as prostaglandins and leukotrienes, as well as to inhibit the migration of immune cells to sites of inflammation. Additionally, methyl N-[(1,3-diphenyl-1H-pyrazol-4-yl)carbonyl]glycinate has been shown to induce apoptosis, or programmed cell death, in various types of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using methyl N-[(1,3-diphenyl-1H-pyrazol-4-yl)carbonyl]glycinate in lab experiments include its potent anti-inflammatory and anti-tumor properties, as well as its relatively low toxicity. However, the limitations of using methyl N-[(1,3-diphenyl-1H-pyrazol-4-yl)carbonyl]glycinate include its relatively high cost and the limited availability of the compound.
Direcciones Futuras
There are several potential future directions for the study of methyl N-[(1,3-diphenyl-1H-pyrazol-4-yl)carbonyl]glycinate. One area of research could focus on the development of new drug formulations that incorporate methyl N-[(1,3-diphenyl-1H-pyrazol-4-yl)carbonyl]glycinate as an active ingredient. Another area of research could involve the identification of new targets for methyl N-[(1,3-diphenyl-1H-pyrazol-4-yl)carbonyl]glycinate, such as other signaling pathways involved in inflammation and tumor growth. Additionally, further studies could be conducted to better understand the mechanism of action of methyl N-[(1,3-diphenyl-1H-pyrazol-4-yl)carbonyl]glycinate and to optimize its pharmacological properties for use in clinical settings.
Métodos De Síntesis
The synthesis of methyl N-[(1,3-diphenyl-1H-pyrazol-4-yl)carbonyl]glycinate involves the reaction of methyl glycinate with 1,3-diphenyl-1H-pyrazol-4-carbonyl chloride in the presence of a base such as triethylamine. The reaction yields a white crystalline solid, which can be purified through recrystallization from an appropriate solvent.
Aplicaciones Científicas De Investigación
Methyl N-[(1,3-diphenyl-1H-pyrazol-4-yl)carbonyl]glycinate has been extensively studied for its potential applications in the field of medicine. It has been found to possess significant anti-inflammatory, analgesic, and antipyretic activities. Additionally, methyl N-[(1,3-diphenyl-1H-pyrazol-4-yl)carbonyl]glycinate has been shown to exhibit potent anti-tumor properties, making it a promising candidate for the development of new cancer therapies.
Propiedades
IUPAC Name |
methyl 2-[(1,3-diphenylpyrazole-4-carbonyl)amino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3/c1-25-17(23)12-20-19(24)16-13-22(15-10-6-3-7-11-15)21-18(16)14-8-4-2-5-9-14/h2-11,13H,12H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROVWLZKGKPGALE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNC(=O)C1=CN(N=C1C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

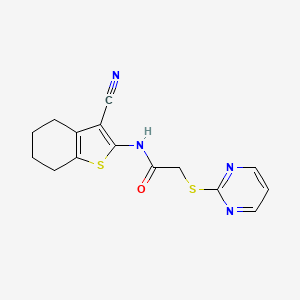
![7-(difluoromethyl)-N-(4-fluorobenzyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5870102.png)
![4-methoxy-3-nitro-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide](/img/structure/B5870107.png)
![5-ethyl-4,6-dimethyl-2-[(4-nitrobenzyl)thio]nicotinonitrile](/img/structure/B5870118.png)
![1-[2-(2-biphenylyloxy)ethyl]-1H-1,2,4-triazole](/img/structure/B5870120.png)
![N-cyclohexyl-N'-[2-(1H-indol-3-yl)ethyl]urea](/img/structure/B5870133.png)
![3-[2-(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl]-4(3H)-quinazolinone](/img/structure/B5870140.png)
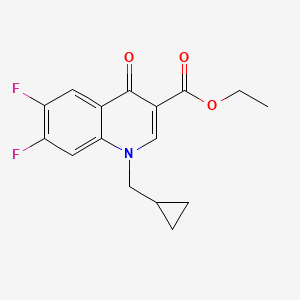
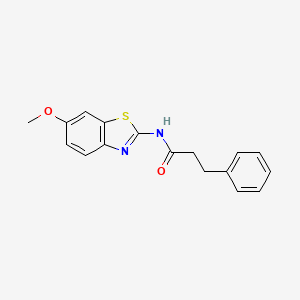
![ethyl 1-[(5-nitro-2-furyl)methyl]-4-piperidinecarboxylate](/img/structure/B5870177.png)
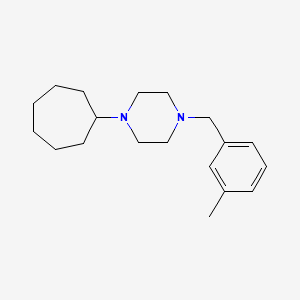
![5-imino-6-(3-methylbenzylidene)-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5870185.png)
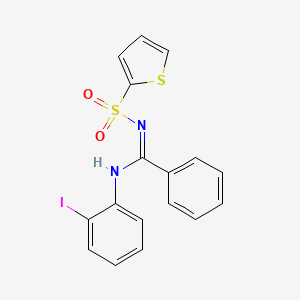
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-methyl-3-phenylacrylamide](/img/structure/B5870191.png)